7-Fluoro-4-methoxy-1H-indazol-3-amine
Description
Properties
Molecular Formula |
C8H8FN3O |
|---|---|
Molecular Weight |
181.17 g/mol |
IUPAC Name |
7-fluoro-4-methoxy-1H-indazol-3-amine |
InChI |
InChI=1S/C8H8FN3O/c1-13-5-3-2-4(9)7-6(5)8(10)12-11-7/h2-3H,1H3,(H3,10,11,12) |
InChI Key |
VVHDNIJNRVTTNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)F)NN=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Indazole Derivatives
The biological and physicochemical properties of indazole derivatives are highly sensitive to substituent patterns. Below is a comparison with structurally related analogs:
Key Observations :
- Electron-Withdrawing vs.
- Fluorine Impact : Fluorine at position 7 may increase metabolic stability and binding affinity in medicinal chemistry contexts, as seen in kinase inhibitors .
- N1 Substitution : Methyl or trifluoroethyl groups at N1 (e.g., in 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine) alter steric bulk and pharmacokinetic profiles .
Heterocyclic Analogs
- 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine : Replaces the indazole core with a benzothiazole ring. The sulfur atom in the thiazole ring increases lipophilicity but reduces hydrogen-bonding capacity compared to indazoles .
- 3-(2-Fluorophenyl)-1H-indazol-5-amine : Incorporates a fluorophenyl moiety at position 3, enhancing π-π stacking interactions in receptor binding .
Preparation Methods
Hydrazine-Mediated Cyclization
The most common approach involves cyclizing ortho-substituted benzaldehyde or benzonitrile derivatives with hydrazine. For example:
Procedure (Adapted from Wheeler et al.):
-
Substrate : 4-Methoxy-2-fluorobenzonitrile
-
Reagents : Hydrazine hydrate (10 equiv), DMA solvent
-
Conditions : 150°C, 30 min in flow reactor
-
Yield : 38–45% (analogous structures)
Key challenges include competing azine formation, mitigated by:
Functional Group Introduction and Modification
Methoxylation at Position 4
Two principal routes dominate:
Nucleophilic Aromatic Substitution
Protocol (Based on US20030212276A1):
| Step | Reagent/Condition | Outcome |
|---|---|---|
| 1 | 4-Chloro-7-fluoroindazol-3-amine + NaOMe/MeOH | 4-Methoxy derivative |
| 2 | 110°C, 12 h, sealed tube | 85–90% conversion |
Limitations : Requires electron-deficient aromatic systems; competing hydrolysis observed at >130°C.
Directed Ortho-Metalation
Alternative approach :
-
Protect 3-amine as Boc derivative
-
Use LDA/TMEDA for directed metalation at C4
-
Quench with methyl chloroformate
-
Deprotect under acidic conditions
Fluorination Strategies
Late-Stage Electrophilic Fluorination
Reagents : Selectfluor® or NFSI
Conditions :
Building Block Approach
Use of commercially available 3-fluoro-4-methoxyaniline reduces synthetic steps:
Cyclization Protocol :
-
Condense with ethyl (ethoxymethylene)cyanoacetate in toluene (100–110°C, 4.5 h)
-
Cyclize in diphenyl ether/biphenyl (reflux, 1 h)
Purification and Characterization
Chromatography :
Spectroscopic Data :
Scale-Up Considerations and Process Optimization
Key Findings from Kilo-Lab Trials :
| Parameter | Optimal Condition |
|---|---|
| Solvent | 2-Ethoxyethanol > DMA (easier recovery) |
| Temperature | 115°C for aminations |
| Catalyst | Pyridine HCl (0.1 equiv) |
Environmental Impact :
Q & A
Q. What are the optimal synthetic routes for 7-Fluoro-4-methoxy-1H-indazol-3-amine, and how can reaction yields be improved?
Methodological Answer: The synthesis of indazole derivatives often involves regioselective functionalization. A two-step protocol starting from halogenated precursors (e.g., 2,6-dichlorobenzonitrile) has been demonstrated for related compounds, involving bromination followed by heterocycle formation with hydrazine . Key considerations include:
- Regioselectivity control : Use directing groups (e.g., methoxy) to favor substitution at the 4-position.
- Yield optimization : Adjust stoichiometry of hydrazine and reaction time during cyclization. For example, refluxing in ethanol at 80°C for 12 hours improved yields to 38–45% in similar indazole syntheses .
- Purification : Avoid column chromatography by leveraging crystallization in aqueous ethanol, as shown in gram-scale syntheses .
Q. How can NMR and HRMS be utilized to confirm the structure of this compound?
Methodological Answer:
- 1H NMR : The methoxy group (-OCH₃) at position 4 appears as a singlet near δ 3.8–4.0 ppm. The fluorine atom at position 7 induces deshielding in adjacent protons, splitting signals into doublets (e.g., H-6 and H-5) .
- 13C NMR : The quaternary carbon bearing fluorine (C-7) shows a characteristic coupling constant (~245 Hz for C-F) .
- HRMS : Exact mass calculation for C₈H₇FN₃O (M+H⁺): 180.0671. Deviations >2 ppm suggest impurities or incorrect regiochemistry .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
Methodological Answer:
- Solubility : Test in aprotic solvents (DMSO, DMF) for reaction compatibility. Limited solubility in water necessitates salt formation (e.g., HCl salts) for biological assays .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days). Monitor via HPLC for decomposition products like de-fluorinated or demethoxylated analogs .
Advanced Research Questions
Q. How can regiochemical control be achieved during the synthesis of polyhalogenated indazole derivatives like this compound?
Methodological Answer: Regioselectivity is influenced by:
- Electronic effects : Electron-donating groups (e.g., methoxy) direct electrophilic substitution to the para position. Fluorine’s electron-withdrawing nature enhances this effect .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to block reactive NH sites during halogenation, then deprotect post-cyclization .
- Catalysis : Pd-mediated cross-coupling for late-stage functionalization avoids competing pathways .
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
Methodological Answer:
- Data triangulation : Compare IC₅₀ values across assays (e.g., enzyme vs. cell-based). For example, fluoro-indazoles may show potent enzyme inhibition but poor cellular uptake due to logP imbalances .
- Structural analogs : Synthesize and test derivatives (e.g., 4-methoxy vs. 4-ethoxy) to isolate substituent effects. A study on benzoxazole analogs found that methoxy groups enhance membrane permeability vs. ethoxy .
Q. What methodological frameworks are recommended for designing structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Scaffold diversification : Synthesize analogs with variations at C-3 (amine), C-4 (methoxy), and C-7 (fluoro) to map pharmacophore requirements .
- Computational modeling : Use DFT calculations to correlate electronic parameters (HOMO/LUMO) with bioactivity. For example, fluorine’s electronegativity increases binding affinity to hydrophobic pockets .
- High-throughput screening : Pair with fragment libraries to identify synergistic moieties (e.g., boronic acid groups for proteasome targeting) .
Q. How can researchers address the lack of in vivo pharmacokinetic data for this compound?
Methodological Answer:
- Rodent studies : Administer orally (10 mg/kg) and intravenously (2 mg/kg) to calculate bioavailability. Plasma samples analyzed via LC-MS/MS .
- Metabolite ID : Use HRMS/MS to detect phase I/II metabolites. Fluorine’s stability reduces defluorination, but O-demethylation is common .
Key Research Gaps Identified
- Mechanism of fluorine’s role in enhancing target selectivity.
- Scalable asymmetric synthesis for chiral indazole derivatives.
- Impact of 4-methoxy on off-target toxicity in preclinical models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
